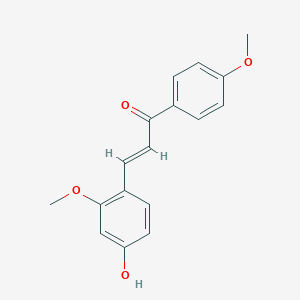

![molecular formula C13H16N2 B126138 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole CAS No. 1035092-07-9](/img/structure/B126138.png)

5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

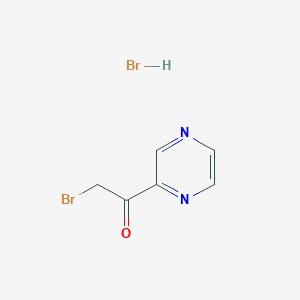

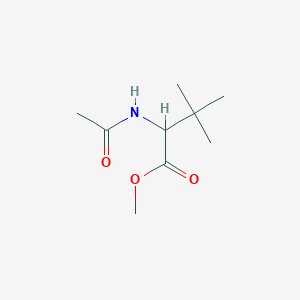

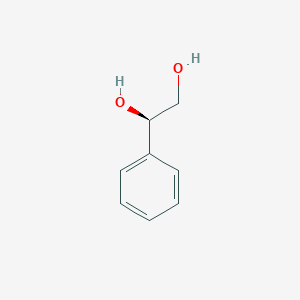

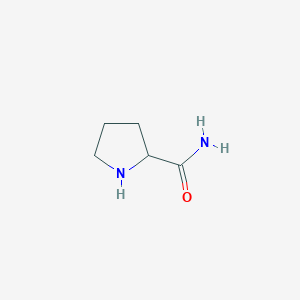

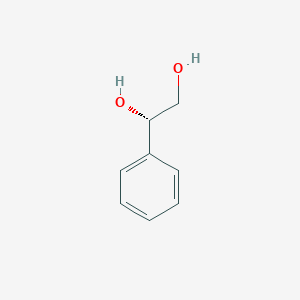

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole”, is a derivative of pyrazole, with a methyl group at the 5th position and a phenyl group with a propan-2-yl (isopropyl) substituent at the 3rd position .

Molecular Structure Analysis

As a pyrazole derivative, “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” would have a five-membered aromatic ring with two nitrogen atoms. The presence of the methyl and phenyl groups would further influence its molecular structure .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole” can undergo would depend on the reaction conditions and the presence of other reactants .Applications De Recherche Scientifique

Proteomics Research

5-Methyl-3-p-isopropylphenylpyrazole is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Pharmaceutical Testing

This compound serves as a reference standard in pharmaceutical testing to ensure the quality, purity, and potency of pharmaceutical products. Its precise calibration helps in the development of new medications and therapeutic agents .

Agrochemistry

In the field of agrochemistry , 5-Methyl-3-p-isopropylphenylpyrazole is explored for its potential use in the synthesis of agrochemicals. It may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Materials Science

Researchers are investigating the use of this compound in materials science . It could be involved in the synthesis of novel materials with specific properties, such as enhanced durability or conductivity .

Environmental Science

The compound’s role in environmental science includes its use in the study of environmental pollutants. It may help in the development of sensors or assays for detecting harmful substances in the environment .

Biochemical Research

5-Methyl-3-p-isopropylphenylpyrazole is significant in biochemical research . It is used to study enzyme kinetics, receptor-ligand interactions, and other biochemical pathways, which can lead to new insights into biological systems and disease treatment strategies .

Pharmacology

In pharmacology , it is part of the synthesis and study of pyrazole derivatives, which are known for their wide range of pharmacological activities. This includes the development of compounds with anti-inflammatory, antibacterial, and anticancer properties .

Chemical Engineering

Lastly, in chemical engineering , this compound is used in process optimization and the development of catalysis methods. It can improve the efficiency of chemical reactions, which is essential for industrial processes .

Mécanisme D'action

Mode of Action

The mode of action of 5-Methyl-3-p-isopropylphenylpyrazole is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that the compound is used in the syntheses of nickel (II), zinc (II), and palladium (II) complexes derived from three pyrazole-based polydentate ligands .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Action Environment

These factors could include pH, temperature, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSNOXNONNFMKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571573 |

Source

|

| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035092-07-9 |

Source

|

| Record name | 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.